molecular formula C22H26O B14606984 1-(9,10-Dihydrophenanthren-2-YL)octan-1-one CAS No. 57323-97-4

1-(9,10-Dihydrophenanthren-2-YL)octan-1-one

Cat. No.: B14606984
CAS No.: 57323-97-4
M. Wt: 306.4 g/mol
InChI Key: LUSCAKVRLPVBAK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(9,10-Dihydrophenanthren-2-YL)octan-1-one typically involves the reaction of 9,10-dihydrophenanthrene with octanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

[ \text{9,10-Dihydrophenanthrene} + \text{Octanoyl chloride} \xrightarrow{\text{AlCl}_3} \text{this compound} ]

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and column chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(9,10-Dihydrophenanthren-2-YL)octan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenanthrene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) for halogenation and nitration, respectively.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(9,10-Dihydrophenanthren-2-YL)octan-1-one is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the precise molecular mechanisms involved.

Comparison with Similar Compounds

1-(9,10-Dihydrophenanthren-2-YL)octan-1-one can be compared with other phenanthrene derivatives, such as:

  • 1-(9,10-Dihydrophenanthren-2-YL)ethanone
  • 1-(9,10-Dihydrophenanthren-2-YL)propan-1-one

These compounds share a similar phenanthrene core but differ in the length and nature of the alkyl chain attached to the phenanthrene ring. The unique structural features of this compound, such as the longer octanone chain, may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

57323-97-4

Molecular Formula

C22H26O

Molecular Weight

306.4 g/mol

IUPAC Name

1-(9,10-dihydrophenanthren-2-yl)octan-1-one

InChI

InChI=1S/C22H26O/c1-2-3-4-5-6-11-22(23)19-14-15-21-18(16-19)13-12-17-9-7-8-10-20(17)21/h7-10,14-16H,2-6,11-13H2,1H3

InChI Key

LUSCAKVRLPVBAK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3CC2

Origin of Product

United States

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